molecular formula C3H4N4O2 B119787 1-Amino-1H-1,2,4-triazole-3-carboxylic acid CAS No. 142415-65-4

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B119787
M. Wt: 128.09 g/mol
InChI Key: GWWJHQADLZHJFV-UHFFFAOYSA-N
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Description

1,2,4-Triazole-3-carboxylic Acid is a major metabolite of the antiviral agent Ribavirin . It is a widely known privileged fragment of the chemical structure of many classes of pharmacologically active compounds, including antiviral and antitumor .


Synthesis Analysis

A mild universal method for the synthesis of derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, ethyl β-N-Boc-oxalamidrazone, has been proposed . The method was applied for the parallel synthesis of a library of 1H-1,2,4-triazole-3-carboxamides with heterocyclic substituents at position 5 . A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance .


Molecular Structure Analysis

The molecular weight of 1,2,4-Triazole-3-carboxylic Acid is 113.07 . The empirical formula is C3H3N3O2 . The SMILES string is OC(=O)c1nc[nH]n1 .


Chemical Reactions Analysis

A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions . A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions via a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence in the presence of iodine as a catalyst .


Physical And Chemical Properties Analysis

1,2,4-Triazole-3-carboxylic Acid is a solid with a melting point of 132-136 °C .

Safety And Hazards

This compound is classified as Eye Irritant 2 and Skin Irritant 2. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The main synthetic precursors of heterocyclic bases of ribavirin analogs are esters of 1,2,4-triazole-3-carboxylic acids. Therefore, in order to study the biological properties of nucleoside analogs containing the 1,2,4-triazole-3-carboxamide fragment with labile substituents at position 5, a mild universal method for the synthesis of 1H-1,2,4-triazole-3-carboxylic acid derivatives is needed .

properties

IUPAC Name

1-amino-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJHQADLZHJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

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